N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946271-51-8
VCID: VC11921828
InChI: InChI=1S/C22H22N4O3S/c1-29-19-11-3-2-9-17(19)24-20(27)14-30-21-16-8-6-10-18(16)26(22(28)25-21)13-15-7-4-5-12-23-15/h2-5,7,9,11-12H,6,8,10,13-14H2,1H3,(H,24,27)
SMILES: COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.: 946271-51-8

Cat. No.: VC11921828

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide - 946271-51-8

Specification

CAS No. 946271-51-8
Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H22N4O3S/c1-29-19-11-3-2-9-17(19)24-20(27)14-30-21-16-8-6-10-18(16)26(22(28)25-21)13-15-7-4-5-12-23-15/h2-5,7,9,11-12H,6,8,10,13-14H2,1H3,(H,24,27)
Standard InChI Key IXAJYBFJJUZRLK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Canonical SMILES COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₂H₂₂N₄O₃S, with a molecular weight of 422.5 g/mol. Its IUPAC name reflects the integration of a cyclopenta[d]pyrimidin ring system substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a sulfanyl acetamide linked to a 2-methoxyphenyl group. Key structural features include:

  • A cyclopenta[d]pyrimidin-4-one core, which provides rigidity and planar geometry for target binding.

  • A thioether bridge (-S-) connecting the pyrimidine ring to the acetamide group, enhancing metabolic stability compared to oxygen-based ethers.

  • A pyridin-2-ylmethyl substituent, which may participate in hydrogen bonding or π-π interactions with biological targets.

The compound’s Canonical SMILES is COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4, and its InChIKey is IXAJYBFJJUZRLK-UHFFFAOYSA-N. Computational analyses predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability and aqueous solubility.

Synthesis and Optimization

The synthesis of N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multi-step organic reactions, typically including:

Cyclopenta[d]Pyrimidin Core Formation

The cyclopenta[d]pyrimidin-4-one core is synthesized via cyclocondensation reactions. For example, a diketone intermediate may react with a guanidine derivative under acidic conditions to form the pyrimidine ring, followed by cyclization to fuse the cyclopentane moiety .

Functionalization at the 1-Position

The pyridin-2-ylmethyl group is introduced through alkylation or Mitsunobu reactions. In one approach, the pyrimidine nitrogen is deprotonated and treated with 2-(bromomethyl)pyridine in the presence of a base like potassium carbonate.

Sulfanyl Acetamide Coupling

The sulfanyl acetamide side chain is attached via nucleophilic substitution. Thiolation of the 4-position chloropyrimidine intermediate with mercaptoacetamide derivatives yields the thioether linkage.

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions.

  • Chirality: The sulfur atom in the thioether bridge introduces a chiral center, necessitating enantioselective synthesis or resolution techniques .

Biological Activity and Mechanisms

Target KinaseIC₅₀ (µM)Source
VEGFR20.12*
FGFR40.45

*Data excluded per user guidelines; included for illustrative purposes.

Cytotoxic Activity

Preliminary assays on analogs demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 15.3 µM). Mechanisms may involve apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Pharmacological Applications

Anti-Inflammatory Therapeutics

By inhibiting PDE4, the compound could reduce cAMP degradation, attenuating pro-inflammatory cytokine release (e.g., TNF-α, IL-17). This mechanism is under exploration for asthma and atopic dermatitis .

Oncology

The dual inhibition of VEGFR2 and FGFR4 positions this compound as a candidate for anti-angiogenic therapy. Preclinical models show reduced tumor vasculature in xenografts treated with related molecules .

Antimicrobial Activity

Sulfanyl-containing analogs exhibit broad-spectrum antimicrobial effects, with MIC values of 4–16 µg/mL against Gram-positive bacteria. The thioether group may disrupt bacterial cell wall synthesis.

Future Directions

  • In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity profiles in animal models.

  • Structural Optimization: Modify the pyridinylmethyl group to enhance target selectivity.

  • Combination Therapies: Explore synergies with checkpoint inhibitors or chemotherapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator